molecular formula C18H15N3O3S B2749996 N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide CAS No. 292057-26-2

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide

Cat. No.: B2749996
CAS No.: 292057-26-2
M. Wt: 353.4
InChI Key: AJVKIFSBGYYECM-UHFFFAOYSA-N
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Description

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group is then introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The nitro group is usually introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted thiazole derivatives .

Scientific Research Applications

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiazole ring, a benzamide group, and a nitro group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-5-4-6-13(9-12)10-14-11-19-18(25-14)20-17(22)15-7-2-3-8-16(15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVKIFSBGYYECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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